2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Select this compound for its unique N-methylformamido-acetamide branching point, absent in simpler indole-thiazole acetamides like GSK-3β inhibitor 12. This extension increases hydrogen bond acceptors (from 3 to 4) and topological polar surface area, enabling exploration of kinases with larger ATP-binding pockets. Ideal for broad kinase selectivity panels and phenotypic oncology screens, it serves as a critical scaffold-hopping starting point to differentiate GSK-3β-dependent vs. independent antiproliferative effects. Available from screening libraries for rapid hit validation.

Molecular Formula C16H16N4O2S
Molecular Weight 328.39
CAS No. 1251542-80-9
Cat. No. B2542010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
CAS1251542-80-9
Molecular FormulaC16H16N4O2S
Molecular Weight328.39
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)CN(C)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C16H16N4O2S/c1-10-7-18-16(23-10)19-14(21)9-20(2)15(22)12-8-17-13-6-4-3-5-11(12)13/h3-8,17H,9H2,1-2H3,(H,18,19,21)
InChIKeyORJUHANXCPSWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(1H-Indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide (CAS 1251542-80-9): Procurement-Relevant Structural Identity and Baseline Characterization


2-[1-(1H-Indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide (CAS 1251542-80-9) is a synthetic small molecule (C₁₆H₁₆N₄O₂S; MW 328.39 g/mol) incorporating an indole-3-carboxamide core tethered via an N-methylformamido-acetamide linker to a 5-methylthiazol-2-yl amine terminus [1][2]. It is catalogued in PubChem (CID 49669720) and found in commercial screening libraries, but as of this assessment, no primary research publication, patent with explicit exemplified biological data, or authoritative database bioassay record exists for this specific compound [2]. Its closest structurally characterized analog is the simpler GSK-3β inhibitor 12 (2-(1H-indol-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, CAS 784170-07-6), which lacks the N-methylformamido substituent and for which GSK-3β inhibition data are available . The present guide therefore identifies the compound's potential differentiation dimensions based on structural comparisons with this and other related analogs, while explicitly noting the limitations of the available evidence.

Why In-Class Indole-Thiazole Acetamides Cannot Simply Replace 2-[1-(1H-Indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide


The N-methylformamido-acetamide linker in CAS 1251542-80-9 introduces a tertiary amide branching point that is absent in simpler indole-thiazole acetamides such as GSK-3β inhibitor 12 (CAS 784170-07-6) [1]. This bifurcated architecture increases the heavy atom count from 19 to 23, adds an extra hydrogen bond acceptor (from 3 to 4), and elevates the topological polar surface area relative to the simpler scaffold [1][2]. These physicochemical alterations can modify binding mode geometry, selectivity profiles, and pharmacokinetic behavior in ways that cannot be predicted from the simpler analog alone. Moreover, indole-thiazole acetamide analogs with different substitution patterns show IC₅₀ values spanning over two orders of magnitude in cancer cell-based assays (e.g., ~1–30 µM) [3], reinforcing the principle that scaffold similarity does not guarantee functional interchangeability. Procurement decisions that treat these compounds as functionally equivalent risk selecting a molecule with uncharacterized target engagement and divergent biological outcomes.

Quantitative Differentiation Evidence for 2-[1-(1H-Indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide Versus Closest Analogs


Increased Molecular Complexity and Hydrogen-Bonding Capacity Relative to GSK-3β Inhibitor 12

CAS 1251542-80-9 possesses four hydrogen bond acceptors versus three in GSK-3β inhibitor 12 (CAS 784170-07-6), a difference attributable to the additional carbonyl oxygen in the N-methylformamido moiety [1]. The topological polar surface area increases accordingly (106 Ų vs. approximately 80–83 Ų for the simpler analog) [1][2]. This enhanced H-bonding capacity may confer differential binding to kinase ATP pockets or allosteric sites that accommodate additional polar contacts.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Molecular Weight Differentiation and Its Implications for Permeability and CNS Exposure

With a molecular weight of 328.39 g/mol, CAS 1251542-80-9 is approximately 57 Da heavier than GSK-3β inhibitor 12 (MW 271.34 g/mol) [1][2]. This exceeds the typical ~20–50 Da increase associated with a single methyl group, reflecting the full formamido-acetamide extension. While both compounds remain below the typical 500 Da cutoff for oral drug-likeness, the MW difference may influence passive membrane permeability and CNS penetration potential, with the lower-MW analog more consistent with favorable CNS MPO scores [3].

Drug-likeness CNS Drug Discovery Physicochemical Profiling

Increased Rotatable Bond Count and Conformational Flexibility Versus Simpler Indole-Thiazole Acetamides

CAS 1251542-80-9 possesses 4 rotatable bonds compared to 3 in GSK-3β inhibitor 12 [1][2]. The additional rotatable bond arises from the N-methylformamido-acetamide linker, which introduces a tertiary amide with conformational freedom around the N–CH₂ and N–C(O) bonds. Increased rotatable bond count is generally associated with higher entropic penalty upon binding, which can reduce ligand efficiency unless compensated by new polar contacts [3].

Conformational Analysis Ligand Efficiency Medicinal Chemistry Optimization

Lipophilicity (XLogP3) Comparison: Implications for Solubility and Off-Target Promiscuity

CAS 1251542-80-9 has a computed XLogP3 value of 2.2, compared to approximately 2.5–2.6 for GSK-3β inhibitor 12 [1][2]. The slightly lower lipophilicity arises because the added formamido group contributes polarity that partially offsets the increased carbon count. In kinase inhibitor development, lipophilicity above ~3 is correlated with increased off-target promiscuity and poorer developability profiles [3]; both compounds fall within favorable ranges, but the modest difference may translate to subtly different selectivity profiles.

Lipophilicity ADME Profiling Kinase Selectivity

Structural Uniqueness Within the Indole-3-Carboxamide-Thiazole Chemical Space

A substructure search of PubChem reveals that the N-methylformamido-acetamide linker connecting the indole-3-carboxamide donor to the 5-methylthiazol-2-yl acceptor represents a relatively uncommon connectivity motif, with fewer than 50 closely related compounds identified [1][2]. By contrast, simpler indole-3-acetamide-thiazoles (exemplified by GSK-3β inhibitor 12) are part of a larger, more heavily explored chemical series represented in multiple patents and publications [3]. This relative uniqueness may translate to intellectual property freedom-to-operate advantages and novel biological target engagement.

Chemical Diversity Screening Library Selection Scaffold Hopping

Absence of Documented GSK-3β Inhibition: Divergent Kinase Selectivity Profile Expected

GSK-3β inhibitor 12 (CAS 784170-07-6) inhibits GSK-3β activity by 49.11% at 25 µM and 37.11% at 50 µM, corresponding to a relatively weak IC₅₀ likely above 25 µM . The non-monotonic inhibition pattern (higher inhibition at lower concentration) suggests possible solubility limitations or aggregator behavior at the higher tested concentration. The target compound CAS 1251542-80-9, by virtue of its distinct N-methylformamido substitution, is structurally divergent at the indole nitrogen position, which in indole-based kinase inhibitors is a critical determinant of hinge-binding geometry [1][2]. No GSK-3β inhibition data exist for CAS 1251542-80-9, and its activity at this kinase cannot be assumed.

Kinase Profiling GSK-3β Selectivity Screening

Recommended Application Scenarios for 2-[1-(1H-Indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide Based on Differentiated Structural Features


Kinase Selectivity Panel Screening for Novel Chemotype Identification

Given the structural divergence at the indole N-position relative to the known GSK-3β inhibitor 12 chemotype, CAS 1251542-80-9 is suitable for inclusion in broad kinase selectivity panels to identify kinases that accommodate or prefer the extended N-methylformamido-acetamide motif [1][2]. The absence of published kinase profiling data for this scaffold creates an opportunity for discovery of novel kinase targets, particularly those with larger ATP-binding pockets that can productively engage the additional hydrogen bond acceptor [3].

Phenotypic Screening in Oncology Models with Counter-Screening Against GSK-3β-Dependent Readouts

Indole-thiazole acetamides as a class have demonstrated antiproliferative activity in cancer cell lines with IC₅₀ values ranging from ~1 to 30 µM [1]. CAS 1251542-80-9 can be deployed in phenotypic oncology screens (e.g., NCI-60 or similar panels) alongside GSK-3β inhibitor 12 as a comparator, enabling the deconvolution of GSK-3β-dependent versus GSK-3β-independent antiproliferative effects mediated by the indole-thiazole scaffold [2]. The differential lipophilicity (XLogP3 2.2 vs. ~2.5 for GSK-3β inhibitor 12) may also influence cellular permeability and intracellular distribution [3].

Medicinal Chemistry Hit Expansion and Scaffold Hopping from the GSK-3β Inhibitor 12 Series

For programs that have identified GSK-3β inhibitor 12 as a hit but seek improved potency, selectivity, or intellectual property position, CAS 1251542-80-9 provides a logical scaffold-hopping starting point [1][2]. The N-methylformamido extension introduces conformational flexibility (4 rotatable bonds vs. 3) and additional H-bonding capacity (4 acceptors vs. 3), creating opportunities for SAR exploration that are not accessible from the simpler acetamide series [3]. Its presence in commercial screening libraries with catalog availability facilitates rapid procurement for hit validation and early SAR studies [2].

Computational Docking and Molecular Dynamics Studies of Indole-Kinase Binding Modes

The combination of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and a computed XLogP3 of 2.2 makes CAS 1251542-80-9 an interesting candidate for computational studies aimed at understanding how extended indole-3-carboxamide derivatives engage kinase hinge regions [1][2]. Comparative docking studies against GSK-3β and other kinases can predict whether the N-methylformamido extension introduces steric clashes or productive new interactions, guiding experimental prioritization before investing in biochemical assays [3].

Quote Request

Request a Quote for 2-[1-(1H-indol-3-yl)-N-methylformamido]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.